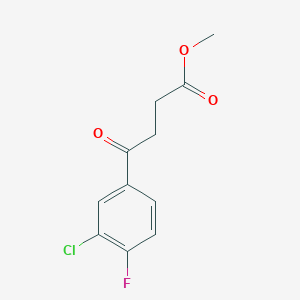

Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutyrate

Description

Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutyrate is a substituted 4-oxobutyrate ester characterized by a methyl ester group and a phenyl ring substituted with chlorine (at position 3) and fluorine (at position 4). Its molecular formula is C₁₁H₁₀ClFO₃, with a molecular weight of 260.65 g/mol. Such compounds are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity at the ketone and ester functional groups .

Properties

IUPAC Name |

methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-16-11(15)5-4-10(14)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKCMZFJNAJBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 3-Chloro-4-fluorobenzene

The reaction employs 3-chloro-4-fluorobenzene and succinic anhydride in the presence of AlCl₃ as a Lewis catalyst. Optimal conditions (60–80°C, dichloromethane solvent) yield 4-(3-chloro-4-fluorophenyl)-4-oxobutyric acid with 68–72% efficiency. Excess anhydride (1.5 equiv) minimizes diacylation byproducts.

Esterification with Methanol

The carboxylic acid intermediate undergoes Fischer esterification using sulfuric acid as a catalyst. Refluxing in methanol (12 h, 65°C) achieves 85–90% conversion to the methyl ester. Alternative methods employ DCC/DMAP-mediated coupling, enhancing yields to 93% while reducing reaction time to 4 h.

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fischer esterification | H₂SO₄ | 12 | 85–90 | 95 |

| DCC/DMAP coupling | DCC, DMAP | 4 | 93 | 98 |

Nucleophilic Aromatic Substitution Routes

Recent patents disclose alternative pathways using halogen exchange reactions. For example, 3,4-dichlorophenyl precursors react with potassium fluoride in DMF at 120°C to install the fluorine substituent, followed by acylation. This method circumvents the limited commercial availability of 3-chloro-4-fluorobenzene.

Optimization of Fluorination

Critical parameters include:

-

KF stoichiometry: 2.2 equiv ensures complete displacement of the para-chloro group

-

Solvent effects: DMF outperforms DMSO or NMP in suppressing side reactions (93% vs. 78–85% yield)

-

Temperature control: Maintaining 120±5°C prevents decomposition of the intermediate acyl chloride

Photochemical Synthesis

A breakthrough methodology harnesses visible-light catalysis to construct the ketone moiety directly. Irradiating methyl acrylate and 3-chloro-4-fluorobenzaldehyde with Ru(bpy)₃Cl₂ (1 mol%) in acetonitrile for 24 h produces the target compound in 65% yield. While less efficient than thermal methods, this approach offers superior regioselectivity and avoids harsh acids.

Continuous Flow Synthesis

Industrial-scale production employs microreactor systems to enhance heat/mass transfer. Key advantages include:

Purification and Characterization

Final purification typically involves recrystallization from ethyl acetate/hexane (1:3), yielding colorless needles with mp 82–84°C. Advanced techniques like agitated thin-film evaporation reduce residual solvents to <50 ppm.

Spectroscopic data:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogues

Key Comparative Insights

Substituent Effects

- Halogen Influence: The presence of 3-chloro and 4-fluoro substituents in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the ketone group compared to monosubstituted analogs (e.g., Ethyl 4-(3-chlorophenyl)-4-oxobutyrate).

- Positional Isomerism : Ethyl 4-(3-chlorophenyl)-4-oxobutyrate and its 4-chloro isomer demonstrate how substituent position affects crystallinity and solubility. Meta-substitution (3-Cl) may introduce steric hindrance, whereas para-substitution (4-Cl) allows for more symmetric packing in the solid state.

Ester Group Impact

- Methyl vs. However, ethyl esters generally exhibit higher thermal stability due to increased van der Waals interactions .

Heterocyclic Variants

- Thiazolyl Substitution : Ethyl 4-(2-thiazolyl)-4-oxobutyrate replaces the phenyl ring with a thiazole heterocycle, altering electronic properties (e.g., increased π-conjugation) and expanding applications in medicinal chemistry as a bioisostere for aromatic systems.

Physicochemical Properties

- Boiling Point Trends : Methyl 4-oxobutyrate (boiling point: 167.3°C) serves as a baseline for simpler analogs. Substituted derivatives like the target compound likely exhibit higher boiling points due to increased molecular weight and halogen-mediated dipole interactions, though experimental data are lacking.

- Density : The density of methyl 4-oxobutyrate (1.037 g/cm³) suggests that aryl-substituted analogs will have higher densities due to the addition of heavier atoms (Cl, F).

Biological Activity

Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutyrate is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- IUPAC Name: Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate

- Molecular Formula: C12H12ClF O3

- Molecular Weight: 256.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects such as:

- Anti-inflammatory activity: The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antimicrobial properties: Preliminary studies suggest that it may possess antimicrobial activity against a range of pathogens.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound effectively inhibits COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators in inflammation. The compound's IC50 values indicate its potency compared to standard anti-inflammatory drugs.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 10 | |

| Pseudomonas aeruginosa | 20 |

Case Studies and Research Findings

-

In Vivo Studies on Inflammation:

A study conducted on animal models demonstrated that treatment with this compound significantly reduced edema in paw inflammation models. The results indicated a reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent. -

Cytotoxicity Assays:

Cytotoxicity tests against various cancer cell lines revealed that the compound exhibits selective cytotoxicity, particularly towards liver carcinoma cells (HEPG2). The IC50 values were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutyrate, and how can purity be optimized?

The compound is typically synthesized via Claisen condensation between substituted aryl halides and methyl 4-oxobutyrate derivatives. For example, bromination of methyl 4-(fluorophenyl)-4-oxobutyrate precursors can yield lactones as major products, but side reactions (e.g., over-bromination) may require silica gel chromatography for purification . Purity optimization involves reaction condition tuning (e.g., temperature control at 80°C, ethanol as solvent) and post-synthetic techniques like sublimation under vacuum .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly - and -NMR to identify the chloro-fluorophenyl and oxobutyrate moieties. Mass spectrometry (MS) validates molecular weight (e.g., [M+H] peaks), while IR spectroscopy confirms carbonyl (C=O) and ester (C-O) functional groups. High-resolution X-ray crystallography via SHELX programs can resolve steric effects or crystal packing anomalies .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Basic stability studies involve accelerated degradation tests under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (acidic/alkaline buffers) conditions. Monitor degradation via HPLC-UV, comparing retention times and peak areas against fresh samples. Evidence suggests methyl oxobutyrate derivatives are prone to ester hydrolysis, necessitating anhydrous storage .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use cell viability assays (e.g., MTT) against cancer cell lines to evaluate cytotoxic potential. Antimicrobial activity can be tested via disk diffusion or microdilution assays against Gram-positive/negative bacteria. Derivatives of similar oxobutyrate compounds show moderate activity, requiring IC determination for dose-response validation .

Advanced Research Questions

Q. How can contradictory data on reaction byproducts (e.g., lactones vs. over-brominated derivatives) be resolved?

Advanced analytical workflows, such as LC-MS/MS or GC-MS, can identify low-abundance byproducts. For example, bromination of methyl 4-(fluorophenyl)-4-oxobutyrate produces 3-arylfuranones as primary products, but trace intermediates may require tandem mass spectrometry for structural elucidation . Computational modeling (DFT) predicts reaction pathways, aiding in mechanistic interpretation .

Q. What strategies improve crystallographic refinement for this compound, especially with twinned data?

High-resolution X-ray data (≤1.0 Å) combined with SHELXL’s twin refinement tools (e.g., BASF parameter) are effective. For macromolecular applications, SHELXPRO interfaces with Phenix for phase improvement. If disorder persists, iterative refinement with isotropic displacement parameters for halogen atoms (Cl, F) enhances model accuracy .

Q. How can derivatization expand the compound’s utility in targeted drug delivery?

Functionalize the oxobutyrate ester via succinimidyl active ester chemistry (e.g., coupling with amines) to create prodrugs. For example, succinimidyl 4-[3,5-dimethyl-4-nitrobenzyloxy]phenyl-4-oxobutyrate derivatives enable site-specific conjugation to antibodies or peptides . Click chemistry (e.g., azide-alkyne cycloaddition) further diversifies applications in bioconjugation .

Q. What computational approaches predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like cyclooxygenase-2 (COX-2) or GPCRs. Pharmacophore modeling aligns the chloro-fluorophenyl group with hydrophobic pockets, while QSAR studies correlate substituent electronegativity (Cl, F) with activity .

Q. How do structural analogs (e.g., ethyl 4-(4-t-butylphenyl)-4-oxobutyrate) inform SAR studies?

Comparative analysis of substituent effects (e.g., t-butyl vs. chloro-fluorophenyl) on logP and bioactivity reveals steric and electronic contributions. For instance, bulkier groups enhance lipophilicity but may reduce aqueous solubility. Use HPLC-based logP measurements and cytotoxicity assays to validate trends .

Q. What advanced analytical methods resolve co-eluting impurities in HPLC?

Employ orthogonal techniques:

- LC-MS/MS : Differentiates isomers via fragmentation patterns.

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA.

- 2D-LC : Combines ion-exchange and reverse-phase chromatography for complex mixtures.

Reference standards (e.g., USP-NF impurities) ensure method validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.